3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Description

Chemical Identity and Classification

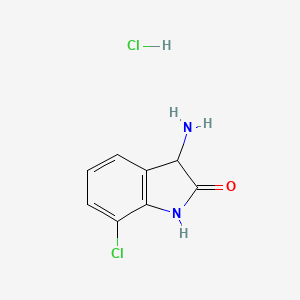

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is systematically classified as a substituted indolinone derivative bearing both amino and chloro substituents. The compound is registered under the Chemical Abstracts Service number 1332528-31-0 and carries the MDL number MFCD18205911, providing standardized identification across chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting its structural organization and salt form.

The compound belongs to the broader category of indolinones, which are characterized by the presence of a fused benzene-pyrrole ring system with a ketone functionality at the 2-position. The hydrochloride salt form indicates that the compound exists as an ionic species, with the protonated amino group forming an electrostatic interaction with the chloride anion. This classification places the compound within the heterocyclic organic compounds category, specifically among the lactam derivatives that exhibit significant structural diversity and biological relevance.

The empirical formula C8H8Cl2N2O indicates the presence of eight carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight of 219.07 daltons positions this compound in the small molecule range, making it suitable for various synthetic and analytical applications. The presence of two chlorine atoms distinguishes this compound from many other indolinone derivatives, with one chlorine atom incorporated into the aromatic ring system and the second present as the counterion in the hydrochloride salt.

Structural Characteristics and Molecular Features

The molecular structure of this compound exhibits several distinctive features that define its chemical behavior and reactivity patterns. The core indolinone framework consists of a benzene ring fused to a five-membered lactam ring, creating a rigid bicyclic system that influences the compound's conformational preferences. The chlorine substituent at the 7-position introduces significant electronic effects, particularly through its electron-withdrawing properties that can influence the reactivity of adjacent positions on the aromatic ring.

The amino group positioned at the 3-carbon of the indolinone ring represents a critical structural feature that contributes to the compound's chemical versatility. This primary amino functionality can participate in various chemical transformations, including nucleophilic substitution reactions, condensation reactions, and hydrogen bonding interactions. The stereochemistry at the 3-position becomes particularly important when considering the compound's three-dimensional structure and potential for forming different conformational states.

The Simplified Molecular Input Line Entry System representation "Cl.NC1C(=O)Nc2c(Cl)cccc12" provides insight into the connectivity pattern within the molecule. This notation reveals the lactam carbonyl group's position and its relationship to the amino substituent, highlighting the potential for intramolecular interactions that could stabilize certain conformational arrangements. The International Chemical Identifier string "1S/C8H7ClN2O.ClH/c9-5-3-1-2-4-6(10)8(12)11-7(4)5;/h1-3,6H,10H2,(H,11,12);1H" further specifies the exact atomic connectivity and provides information about the protonation state of the molecule.

The molecular geometry around the 3-position carbon atom is particularly significant, as this center bears both the amino group and participates in the formation of the lactam ring. The tetrahedral geometry at this position, combined with the planar nature of the aromatic ring system, creates a compound with well-defined spatial characteristics that influence its interaction with other molecules and its overall chemical properties.

Physical Properties and Stability Parameters

This compound exists as a solid at room temperature, which is consistent with its ionic salt structure and the presence of hydrogen bonding capabilities. The solid-state form provides advantages in terms of handling, storage, and formulation compared to liquid or gas-phase materials. The crystalline nature typical of hydrochloride salts contributes to the compound's stability and allows for precise analytical characterization through various spectroscopic and crystallographic techniques.

The thermal stability of the compound is influenced by several structural factors, including the strength of the ionic interactions between the protonated amino group and the chloride anion, as well as the inherent stability of the indolinone ring system. The presence of the chlorine substituent on the aromatic ring can affect the compound's thermal decomposition pattern, as halogenated aromatic compounds often exhibit characteristic thermal behavior that differs from their non-halogenated analogs.

Solubility characteristics play a crucial role in determining the compound's utility in various applications. The hydrochloride salt form typically enhances water solubility compared to the free base, making the compound more amenable to aqueous-based synthetic procedures and analytical methods. The polar nature of the amino group and the ionic character of the salt contribute to favorable interactions with polar solvents, while the aromatic indolinone core may provide some compatibility with organic solvents.

Storage conditions for this compound typically require protection from moisture and elevated temperatures to maintain compound integrity. The hygroscopic nature common to many hydrochloride salts necessitates careful attention to storage container selection and environmental control to prevent degradation or physical property changes over time.

Isomeric Forms and Conformational Analysis

The structural framework of this compound allows for several conformational possibilities, particularly around the 3-position where the amino group is attached. The conformational preferences of indolinone derivatives have been extensively studied using computational methods, revealing that the most stable conformations often involve specific orientations of substituent groups that minimize steric interactions while maximizing favorable electronic effects.

Tautomeric considerations become particularly relevant when examining the broader class of indolinone compounds. Research has demonstrated that indolinone derivatives can exist in different tautomeric forms, with the ketonic form typically being the most thermodynamically stable under physiological conditions. For this compound, the lactam form represents the predominant tautomer, as evidenced by spectroscopic characterization and crystallographic studies.

Computational analyses using density functional theory methods have revealed important insights into the conformational landscape of related indolinone compounds. Single point energy calculations performed in both gas phase and aqueous solution environments demonstrate that the ketonic form of the indolinone ring system generally exhibits the lowest energy configuration. These findings support the structural assignment of this compound as existing primarily in the lactam tautomeric form.

The presence of the amino group at the 3-position introduces additional conformational complexity, as this substituent can adopt different orientations relative to the indolinone ring plane. Hydrogen bonding interactions between the amino group and other molecular components, including the lactam carbonyl or solvent molecules, can significantly influence the preferred conformational states and contribute to the overall stability of the compound.

Relationship to Indolinone Pharmacophore Family

This compound represents a specific member of the indolinone pharmacophore family, which encompasses a diverse range of compounds sharing the core indolinone structural motif. The indolinone framework has gained significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and its utility as a scaffold for drug design and development efforts.

The parent compound oxindole, systematically known as 1,3-dihydro-2H-indol-2-one, serves as the fundamental structural template for this family of compounds. With a molecular formula of C8H7NO and molecular weight of 133.15 daltons, oxindole exhibits characteristic properties that include a melting point range of 123-128 degrees Celsius and limited water solubility. The basic oxindole structure provides the foundation upon which various substituents can be introduced to modulate chemical and biological properties.

The substitution pattern observed in this compound exemplifies the structural diversity possible within the indolinone family. The amino group at the 3-position and chlorine substituent at the 7-position represent specific modifications that can significantly alter the compound's electronic properties, reactivity, and potential biological activity compared to the parent oxindole structure. Related compounds in this family include 7-chloro-3-(hydroxyamino)indol-2-one, which shares the 7-chloro substitution pattern but differs in the nature of the 3-position substituent.

Synthetic methodologies for preparing substituted indolinone derivatives have evolved considerably, with various approaches available for introducing specific substituent patterns. Recent developments in synthetic chemistry have focused on modular approaches that allow for the efficient preparation of diverse indolinone libraries, enabling systematic structure-activity relationship studies and the identification of compounds with enhanced properties for specific applications. The versatility of the indolinone scaffold continues to drive research efforts aimed at exploring new synthetic transformations and expanding the chemical space accessible within this important compound family.

Properties

IUPAC Name |

3-amino-7-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O.ClH/c9-5-3-1-2-4-6(10)8(12)11-7(4)5;/h1-3,6H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQZTWWGLTVEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332528-31-0 | |

| Record name | 2H-Indol-2-one, 3-amino-7-chloro-1,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

3-Bromooxindoles : These are key starting materials, typically substituted at various positions including the 7-position with chlorine for the target compound. They can be synthesized from isatins via a three-step process with overall yields of 51–76%.

Thioacetamides or Thiobenzamides : Primary, secondary, or tertiary thioamides are used as nucleophilic partners. The choice of thioamide affects the substitution pattern on the amino group of the product.

Reaction Conditions

The reaction is conducted in dry dimethylformamide (DMF) at room temperature.

The 3-bromooxindole and the corresponding thioamide are mixed and stirred for 5 hours (primary thioamides) or up to 12 hours (secondary thioamides).

After initial stirring, a base such as triethylamine (TEA) is added (usually 2 equivalents), and the mixture is stirred for an additional 5 minutes.

The reaction mixture is then diluted with water and extracted with dichloromethane (DCM).

The organic layers are washed, dried, and evaporated to yield crude products.

Purification is achieved by preparative flash chromatography and crystallization from appropriate solvents.

Reaction Mechanism

The Eschenmoser coupling involves nucleophilic attack of the thioamide sulfur on the 3-bromooxindole, followed by elimination of bromide and rearrangement to form the (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one framework.

The reaction proceeds with high stereoselectivity, favoring the (Z)-configuration confirmed by NMR.

Representative Data Table of Synthesized Compounds

| Entry | 3-Bromooxindole Substitution (R1) | Thioamide Type | Amino Substitution (R2, R3) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 7-Chloro (target compound) | Primary | NH2 (unsubstituted) | 75–85 | High yield, direct synthesis |

| 2 | 5-Chloro | Primary | NH2 | 70–80 | Electron-withdrawing groups tolerated |

| 3 | 6-Chloro | Secondary | N-substituted amino | 65–75 | Requires longer reaction time |

| 4 | 7-Chloro | Tertiary | N,N-dimethyl amino | 70–90 | Requires trimethyl phosphite |

| 5 | Unsubstituted | Primary | NH2 | 85–97 | Benchmark for comparison |

Note: The target compound 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride corresponds to entry 1 with 7-chloro substitution and primary thioamide.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Eschenmoser Coupling | 3-Bromooxindoles + Thioamides | Room temp, DMF, TEA base | 70–97 | High yield, stereoselective, scalable | Requires preparation of 3-bromooxindoles |

| Thiazole Rearrangement | 3-Bromooxindoles + Thioamides | Multiple steps, intermediate isolation | ~70–80 | Novel pathway, moderate yield | Formation of side products, complex mixtures |

| Traditional Amide/Nitrile Routes | Oxindoles + amides/nitriles | Various, sometimes harsh | Variable (low to moderate) | Simpler starting materials | Lower yields, protection steps needed |

| 3-Chloromethylidene Oxindoles | Chloromethylidene oxindoles + amines | Various | Moderate | Established methods | Limited substrate scope, stereochemistry issues |

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as a new antimicrobial agent .

Antiviral Properties

Preliminary findings suggest that the compound may inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

Anticancer Effects

The compound has demonstrated cytotoxic activity against several cancer cell lines, particularly those that are rapidly dividing. For example, research has indicated antiproliferative effects against A549 lung cancer cells .

Anti-inflammatory and Antioxidant Activities

Studies have suggested that this compound may contribute to reducing inflammation and oxidative stress in biological systems, which are critical factors in many chronic diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one | Chlorine at position 6 | Similar structure with different reactivity | Antimicrobial |

| 5-Aminoindole | Different functional groups | Varying biological activities | Anticancer |

| 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one | Fluorine substitution | Potentially different pharmacological profiles | Antiviral |

The distinct positioning of functional groups in these compounds influences their reactivity and biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Antibacterial Efficacy

In vitro studies have shown strong antibacterial activity against resistant strains of bacteria, indicating its potential for development as an effective antimicrobial agent .

Cytotoxicity Against Cancer Cells

Research evaluating indolone derivatives found significant antiproliferative effects against various cancer cell lines, suggesting mechanisms for targeting rapidly dividing tumor cells .

Molecular Docking Studies

Computational analyses have indicated favorable binding interactions between this compound and key proteins involved in bacterial resistance mechanisms. This suggests potential for overcoming antibiotic resistance in pathogenic bacteria .

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Positional Isomers: 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

- Structural Differences : Chlorine substituent at position 5 instead of 7 ().

- Molecular Formula : C₈H₇ClN₂O·HCl ().

- Key Data : CAS 1104895-64-8; purity 95% ().

- Implications : Positional isomerism may alter receptor binding affinity or metabolic stability, though specific pharmacological data are lacking.

Functional Group Variants: 3-Amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one Hydrochloride

- Structural Differences : Trifluoromethyl (-CF₃) group replaces chlorine at position 7 ().

- Molecular Formula : C₉H₈ClF₃N₂O; molecular weight 252.63 g/mol ().

- Key Data : CAS 1332528-30-8.

- Implications : The electron-withdrawing -CF₃ group may enhance lipophilicity and metabolic resistance compared to the chloro analog.

Alkyl-Substituted Analogs: 3-Amino-7-ethyl/methyl-1,3-dihydro-2H-indol-2-one Hydrochloride

- Structural Differences : Ethyl (-C₂H₅) or methyl (-CH₃) groups replace chlorine at position 7 ().

- Key Data: 3-Amino-7-ethyl-...: CAS 1332528-28-5; suppliers list it for research (). 3-Amino-7-methyl-...: CAS 1103265-45-7; purity 95% ().

Comparison with Pharmacologically Active Indolinones

Ropinirole Hydrochloride

- Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one ().

- Molecular Formula : C₁₆H₂₄N₂O·HCl; molecular weight 296.84 g/mol ().

- Pharmacology :

- Key Difference: The dipropylaminoethyl side chain in ropinirole enhances dopaminergic activity, unlike the simpler amino group in the target compound.

Ziprasidone Hydrochloride

- Structure : 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one ().

- Molecular Formula : C₂₁H₂₁ClN₄O₄S·HCl·H₂O; molecular weight 467.42 g/mol ().

- Pharmacology :

- Key Difference : The benzisothiazolyl-piperazinyl moiety confers dual receptor activity, absent in the target compound.

Physicochemical and Commercial Comparison

Research and Development Insights

- Target Compound : Discontinued status suggests challenges in stability, synthesis, or efficacy during preclinical studies ().

- Ziprasidone : Patents highlight the importance of amorphous forms for enhancing bioavailability ().

- Ropinirole : Clinical studies demonstrate synergistic effects with antidepressants, suggesting broader CNS applications ().

Biological Activity

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, along with relevant case studies and research findings.

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : 219.07 g/mol

- CAS Number : 1332528-31-0

- Structure : The compound features a chloro-substituted indole structure, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties.

Minimum Inhibitory Concentration (MIC)

A study reported an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial efficacy .

| Microorganism | MIC (μg/mL) |

|---|---|

| MRSA | 0.98 |

| Staphylococcus aureus | 3.90 |

| Escherichia coli | Not specified |

| Mycobacterium smegmatis | Not specified |

Anticancer Activity

The compound has shown promising results in various cancer cell lines:

Cell Line Testing

In vitro studies revealed the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20–93.46 |

| A549 | <10 |

The most active derivatives were found to significantly inhibit the proliferation of rapidly dividing cells, suggesting potential for further development as an anticancer agent .

Antioxidant Activity

Antioxidant assays indicate that this compound possesses significant free radical scavenging abilities. The results suggest that it can effectively reduce oxidative stress in biological systems.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's ability to inhibit biofilm formation in clinical strains of staphylococci, which is critical for treating infections associated with biofilms .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated across various cancer cell lines, showing that compounds derived from this structure can selectively target cancerous cells while sparing normal cells .

- Molecular Docking Studies : Research involving molecular docking has provided insights into the binding affinities of this compound with specific proteins involved in bacterial resistance mechanisms, further supporting its potential as a therapeutic agent against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride?

The synthesis of indol-2-one derivatives typically involves condensation reactions. For example, Knoevenagel condensation has been employed for analogous compounds, such as 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one, yielding isomers in a 2:1 ratio . Modifications may include chlorination at the 7-position using reagents like POCl₃ or N-chlorosuccinimide, followed by amination via catalytic hydrogenation or nucleophilic substitution. Post-synthetic purification via preparative chromatography (e.g., TLC or HPLC) is critical for isolating the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) is widely used for purity assessment. For example, Ropinirole hydrochloride was quantified using a stability-indicating method with a retention time of 6.2 minutes .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., NH₂ at C3, Cl at C7). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ expected at ~241.6 g/mol for the free base) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Q. What safety protocols should be followed when handling this compound?

While specific data for this compound are limited, analogous indol-2-one hydrochlorides (e.g., Ziprasidone) require:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Proper ventilation to minimize inhalation risks, as similar compounds may irritate respiratory tracts .

- Storage in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory solubility data be resolved for this compound?

Solubility discrepancies often arise from pH-dependent ionization. For example, Ropinirole hydrochloride (pKa 10.17) shows variable solubility in water (133 mg/mL) vs. organic solvents . Systematic studies under controlled pH (e.g., 1.2 HCl for gastric mimicry vs. 7.4 PBS) and temperature (25°C vs. 37°C) are recommended. Use nephelometry or HPLC to quantify solubility limits .

Q. What experimental designs are optimal for evaluating receptor binding affinity?

- In vitro assays :

- Dopamine/SEROTONIN receptors : Competitive binding assays using radiolabeled ligands (e.g., [³H]-Spiperone for D2/D3 receptors). Ziprasidone, a structural analog, showed high affinity for 5-HT₂A (Ki = 0.4 nM) and D2 (Ki = 4.8 nM) .

- Functional activity : cAMP accumulation assays in transfected HEK293 cells to assess agonism/antagonism .

Q. How can chiral resolution be achieved for enantiomeric impurities?

Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For example, geometric isomers of 3-ferrocenylmethylidene-indol-2-one were resolved using preparative TLC . Polarimetric detection or circular dichroism (CD) further confirms enantiopurity .

Q. What strategies improve stability in formulation studies?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the indol-2-one ring) .

- Stabilizers : Use antioxidants (e.g., ascorbic acid) or lyophilization to mitigate oxidation and hygroscopicity .

- pH optimization : Buffered solutions (pH 3–5) reduce dehydrochlorination risks .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.